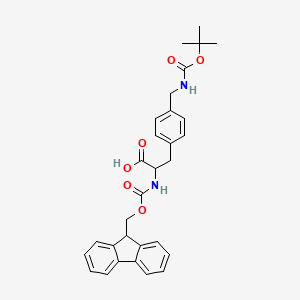

Fmoc-L-4-Aminomethylphe(Boc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Fmoc-L-4-アミノメチルフェ(Boc)の合成には、通常、複数のステップが必要で、特定の反応条件が必要です[2][2]. このプロセスは、L-フェニルアラニンのアミノ基をFmoc基で保護することから始まります。これは、アミノ基を塩基の存在下でフルオレニルメチルオキシカルボニルクロリド(Fmoc-Cl)と反応させることで実現します[2][2]. 次のステップは、フェニルアラニン誘導体の4-アミノメチル位置にBoc基を導入することです。これは、中間体をジ-tert-ブチルジカルボネート[(Boc)2O]と反応させることで行われます[2][2]. 最終生成物は、結晶化またはクロマトグラフィーによる精製後に得られます[2][2].

化学反応の分析

Fmoc-L-4-アミノメチルフェ(Boc)は、酸化、還元、置換など、さまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、Fmoc基の脱保護のためのピペリジン、およびBoc基の除去のためのトリフルオロ酢酸(TFA)があります . これらの反応から生成される主な生成物は、脱保護されたアミノ酸誘導体であり、さらにペプチド合成に使用することができます .

科学研究への応用

Fmoc-L-4-アミノメチルフェ(Boc)は、化学、生物学、医学、産業などの分野で、科学研究に幅広く応用されています . 化学では、ペプチドやタンパク質の合成のためのビルディングブロックとして使用されます . 生物学では、タンパク質-タンパク質相互作用や酵素機構の研究に使用されます . 医学では、ペプチドベースの薬物や治療薬の開発に使用されます . 産業では、特殊化学品や材料の製造に使用されます .

科学的研究の応用

Fmoc-L-4-Aminomethylphe(Boc) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is employed in the study of protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents . In industry, it is utilized in the production of specialty chemicals and materials .

作用機序

Fmoc-L-4-アミノメチルフェ(Boc)の作用機序は、ペプチド合成中のアミノ基の保護と脱保護を含みます . Fmoc基は、アミノ基を不要な反応から保護するために導入され、その後、ピペリジンなどの塩基を使用して除去されます . Boc基は、同様の保護機能を果たし、TFAを使用して除去されます . これらの保護基は、副反応を防ぎ、アミノ酸の正しい配列を確保することにより、ペプチドの段階的組み立てを支援します .

類似化合物の比較

Fmoc-L-4-アミノメチルフェ(Boc)は、有機溶媒における安定性と溶解性を提供する二重保護基のために独特です . 類似の化合物には、Boc基を欠くFmoc-L-フェニルアラニン、およびFmoc基を欠くBoc-L-フェニルアラニンがあります . これらの化合物は、ペプチド合成にも使用されますが、異なる反応条件を必要とする場合があり、保護のレベルが異なります .

類似化合物との比較

Fmoc-L-4-Aminomethylphe(Boc) is unique due to its dual protective groups, which provide stability and solubility in organic solvents . Similar compounds include Fmoc-L-phenylalanine, which lacks the Boc group, and Boc-L-phenylalanine, which lacks the Fmoc group . These compounds are also used in peptide synthesis but may require different reaction conditions and offer varying levels of protection .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-({[2-(3-methyldiazirin-3-yl)ethoxy]carbonyl}amino)hexanoic acid hydrochloride](/img/structure/B12507220.png)

![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)

![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)

![N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507277.png)

![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)

![4-carbamimidamido-5-acetamido-6-[2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic acid](/img/structure/B12507293.png)

![(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12507294.png)

![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1-methyl-1H-indazole-3-carboxylate](/img/structure/B12507295.png)